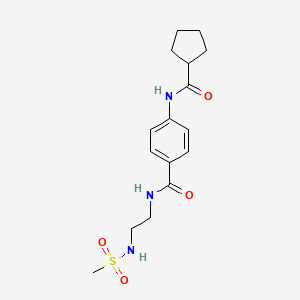

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide

Description

Properties

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-(methanesulfonamido)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-24(22,23)18-11-10-17-15(20)13-6-8-14(9-7-13)19-16(21)12-4-2-3-5-12/h6-9,12,18H,2-5,10-11H2,1H3,(H,17,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIOWBPUFRFCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and green catalysts, as mentioned above, can be scaled up for industrial production, providing a rapid and efficient pathway for synthesizing these compounds .

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like fatty acid amide hydrolase (FAAH), which is involved in neuroinflammation . The compound’s structure allows it to interact with various biological targets, leading to its diverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide with key benzamide derivatives, focusing on structural features, physicochemical properties, and functional implications.

Structural Analogues

2.1.1. 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide (Compound 1)

- Structure : Benzamide core with a cyclohexyl group (N-position) and a benzooxazole-thioacetamido substituent (4-position).

- Properties : Yield (70%), melting point unspecified.

- Comparison : The cyclohexyl group in Compound 1 introduces bulkiness similar to the cyclopentaneamido group in the target compound. However, the benzooxazole-thioacetamido substituent may enhance π-π stacking or hydrogen bonding compared to the cyclopentaneamido group, which is less polar. The methanesulfonamidoethyl group in the target compound likely improves aqueous solubility relative to the cyclohexyl group .

2.1.2. N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide core with a 3,4-dimethoxyphenethyl group (N-position).

- Properties : Yield (80%), melting point 90°C.

- Comparison: The dimethoxyphenethyl group in Rip-B provides electron-donating methoxy groups, which could enhance receptor binding via hydrophobic interactions. The cyclopentaneamido substituent adds rigidity, possibly reducing conformational flexibility compared to Rip-B’s linear phenethyl chain .

2.1.3. AH-7921 (N,N-Dimethylaminocyclohexylmethyl-3,4-dichlorobenzamide)

- Structure: Dichlorinated benzamide core with an N,N-dimethylaminocyclohexylmethyl group.

- Properties: Notable opioid agonist activity.

- Comparison: AH-7921’s dichlorinated aromatic ring enhances lipophilicity and receptor affinity. The target compound lacks halogenation but incorporates a cyclopentaneamido group, which may reduce lipophilicity while maintaining steric bulk.

Physicochemical and Functional Comparisons

- Solubility and Bioavailability: The methanesulfonamidoethyl group in the target compound likely enhances aqueous solubility compared to AH-7921’s lipophilic dichlorinated structure or Compound 1’s cyclohexyl group. This aligns with trends observed in pH-responsive benzamide nanomedicines, where polar substituents facilitate controlled drug release in acidic environments .

- This mirrors findings in N-alkylated aromatic polyamides, where conformational rigidity influences foldameric properties and biological interactions .

- Toxicity and Metabolism: Sulfonamide groups (as in the target compound) are associated with distinct metabolic pathways compared to carbamoyl or dimethylamino groups (e.g., in AH-7921 or N-(phenylcarbamoyl) benzamide). This could reduce cytochrome P450-mediated interactions but may pose sulfonamide-specific hypersensitivity risks .

Biological Activity

4-Cyclopentaneamido-N-(2-methanesulfonamidoethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a cyclopentane ring, an amide linkage, and a methanesulfonamide group. These structural elements are believed to contribute to its biological activity.

Antiviral Activity

Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties, particularly against SARS-CoV-2. The mechanism involves inhibition of the viral protease, which is crucial for viral replication. For instance, compounds targeting the 3-chymotrypsin-like protease (3CL pro) have shown promising results in preventing viral proliferation.

Anticancer Properties

Research has suggested that this compound may also possess anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The specific pathways involved are still under investigation but may include interactions with key signaling molecules such as p53 and Bcl-2 family proteins.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Viral Proteases : By binding to the active site of proteases like 3CL pro, the compound disrupts viral replication processes.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells.

Case Study 1: Antiviral Efficacy

A study conducted on a series of amide derivatives similar to this compound demonstrated significant antiviral activity against SARS-CoV-2. The researchers evaluated the efficacy through in vitro assays measuring viral load reduction in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to more substantial reductions in viral replication.

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer potential of this compound using various cancer cell lines (e.g., breast and lung cancer). The study employed MTT assays to assess cell viability post-treatment with different concentrations of the compound. Results showed a marked decrease in cell viability correlated with increased concentrations, suggesting potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of 3CL pro | |

| Anticancer | Induction of apoptosis | Ongoing studies |

| Cytotoxicity | Cell viability reduction | Preliminary findings |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.